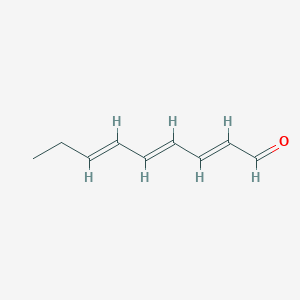

2,4,6-Nonatrienal, (2E,4E,6E)-

Vue d'ensemble

Description

2E,4E,6E-nonatrienal is a medium-chain fatty aldehyde.

Mécanisme D'action

Target of Action

It is known to act as a flavoring agent, an animal metabolite, and a pheromone .

Mode of Action

The specific mode of action of 2,4,6-Nonatrienal, (2E,4E,6E)- is not well-documented. As a flavoring agent, it likely interacts with taste receptors to produce a specific flavor profile. As a pheromone, it may interact with olfactory receptors in animals, triggering specific behaviors or physiological responses .

Result of Action

The molecular and cellular effects of 2,4,6-Nonatrienal, (2E,4E,6E)-'s action are not well-documented. As a flavoring agent, it contributes to the taste profile of various foods. As a pheromone, it may influence animal behavior or physiology .

Activité Biologique

2,4,6-Nonatrienal, specifically in its (2E,4E,6E) configuration, is a nine-carbon unsaturated aldehyde that has garnered attention for its biological activities and potential health benefits. This compound is primarily known for its role as an aroma compound in various food products, particularly oats and walnuts. However, recent studies have begun to explore its broader biological implications, including antioxidant properties and effects on cellular signaling pathways.

2,4,6-Nonatrienal is characterized by its unique structure:

- Molecular Formula : C9H12O

- Molecular Weight : 140.19 g/mol

- Structure : Contains three double bonds located at the 2nd, 4th, and 6th carbon positions.

Antioxidant Properties

Research indicates that compounds similar to 2,4,6-nonatrienal exhibit significant antioxidant activities. These properties are crucial for combating oxidative stress in biological systems. For instance:

- Mechanism : Antioxidants neutralize free radicals and reactive oxygen species (ROS), which can damage cellular components.

- Implications : This activity may contribute to reduced risks of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have suggested that nonatrienal may exert anti-inflammatory effects by modulating inflammatory pathways:

- Cell Signaling : It may influence the expression of pro-inflammatory cytokines.

- Case Studies : In vitro studies have shown reduced levels of inflammatory markers in cell cultures treated with nonatrienal.

Potential Anti-cancer Properties

Emerging research points towards the potential of 2,4,6-nonatrienal in cancer prevention:

- Mechanisms : It may induce apoptosis in cancer cells and inhibit cell proliferation.

- Research Findings : A study indicated that lycopene metabolites (including nonatrienal) can suppress insulin-like growth factor (IGF) stimulated cell proliferation .

Tables of Biological Activity

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | , |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |

| Anti-cancer | Induces apoptosis; inhibits proliferation | , |

Case Studies

- Lycopene Metabolites and Nonatrienal

- Aroma Compound and Health Implications

Applications De Recherche Scientifique

Flavor Chemistry and Aroma Compounds

Key Aroma Compound in Foods

2,4,6-Nonatrienal has been identified as a crucial aroma compound in various food products. Research indicates that it contributes significantly to the characteristic flavors of certain grains and fruits. For example, it has been recognized as a key odorant in oat flakes, where it exhibits an intense oat flake-like aroma at an extremely low odor threshold of 0.0002 ng/L in air . This makes it an essential focus for flavor enhancement in cereal products.

Detection and Quantification

Advanced analytical techniques such as gas chromatography-olfactometry (GCO) and aroma extract dilution analysis (AEDA) have been employed to identify and quantify 2,4,6-nonatrienal in food matrices. In studies involving fresh-cut watermelon and walnuts, this compound was part of a complex mixture of volatile compounds that define the sensory profile of these foods . The quantification process often involves stable isotope dilution methods to ensure accuracy .

Agricultural Applications

Bioprotection Against Pests

Research has shown that 2,4,6-nonatrienal is produced by certain plants as a defense mechanism against herbivores. For instance, male flea beetles produce this compound as a pheromone that attracts females . Understanding the role of nonatrienals in pest attraction can lead to innovative bioprotection strategies in agriculture.

Potential for Crop Improvement

The presence of 2,4,6-nonatrienal in crops can also be leveraged for breeding programs aimed at enhancing pest resistance and improving flavor profiles. By selecting for cultivars that naturally produce higher concentrations of beneficial aroma compounds like nonatrienal, agricultural practices can be optimized for both yield and quality.

Sensory Analysis and Consumer Preferences

Impact on Consumer Acceptance

The sensory characteristics imparted by 2,4,6-nonatrienal play a crucial role in consumer acceptance of food products. Studies have shown that the aroma profiles enriched with this compound can significantly enhance the overall sensory experience . For instance, walnut aroma is notably influenced by the presence of nonatrienal alongside other compounds like sotolon .

Research on Aroma Reconstitution

Aroma reconstitution experiments have demonstrated how varying concentrations of 2,4,6-nonatrienal can alter the perception of flavor in food products. Such studies are vital for food scientists aiming to replicate natural flavors in processed foods or develop new flavor profiles .

Data Summary Table

Case Studies

-

Oat Flakes Aroma Profile

In a study analyzing the aroma compounds present in oat flakes, 2,4,6-nonatrienal was found to be the most significant contributor to its characteristic flavor profile. The study utilized mass spectrometry coupled with sensory evaluation to confirm its impact on consumer perception . -

Walnut Aroma Characterization

A recent investigation into walnut kernels revealed that 2,4,6-nonatrienal is one of the key compounds responsible for their pleasant aroma. This study employed AEDA and GCO techniques to identify and quantify various volatile compounds present in walnuts . -

Pest Attraction Mechanism

Research on flea beetles demonstrated that male beetles release 2,4,6-nonatrienal as a mating pheromone. This finding opens avenues for developing pest management strategies based on pheromone traps or repellents derived from this compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group is susceptible to oxidation, forming carboxylic acids under strong oxidizing conditions.

Key Findings :

-

Oxidation of the aldehyde group dominates over double-bond oxidation under mild conditions.

-

The trans-configuration of double bonds influences reaction rates and product stability .

Reduction Reactions

The aldehyde and conjugated double bonds can be reduced selectively.

Research Insights :

-

Sodium borohydride selectively reduces the aldehyde without affecting double bonds .

-

Catalytic hydrogenation requires careful control to avoid complete saturation.

Substitution and Addition Reactions

The electron-deficient β-carbon in the α,β-unsaturated aldehyde system facilitates nucleophilic attacks.

Mechanistic Notes :

-

Conjugation stabilizes transition states, directing nucleophiles to the δ-carbon.

-

Steric effects from the triene system reduce reactivity in bulkier reagents .

Cycloaddition Reactions

The conjugated triene system participates in Diels-Alder and electrocyclic reactions.

Experimental Evidence :

-

Diels-Alder reactivity is moderate due to steric strain in the triene system .

-

Electrocyclic reactions exhibit stereochemical fidelity to the trans double bonds .

Degradation and Stability

(2E,4E,6E)-Nonatrienal is prone to autoxidation and photodegradation:

| Factor | Effect | Outcome |

|---|---|---|

| Light (UV exposure) | Radical formation | Polymerization or cleavage |

| Oxygen (ambient air) | Autoxidation | Hydroperoxide formation |

Stability Data :

-

Stores best under inert gas (N₂/Ar) at –20°C to prevent decomposition .

-

Degradation products include short-chain aldehydes and ketones .

Comparative Reactivity

| Feature | (2E,4E,6E)-Nonatrienal | Saturated Analog (Nonanal) |

|---|---|---|

| Oxidation Rate | Faster (due to conjugation) | Slower |

| Reduction Selectivity | Moderate (multiple sites) | High (aldehyde only) |

| Thermal Stability | Lower (prone to cyclization) | Higher |

Propriétés

IUPAC Name |

(2E,4E,6E)-nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-ARQDATDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069090 | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, cucumber aroma | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.873 | |

| Record name | Nona-2,4,6-trienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57018-53-8, 56269-22-8 | |

| Record name | 2,4,6-Nonatrienal, (2E,4E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Nonatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-NONATRIENAL, (2E,4E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D33QZ5NU93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.